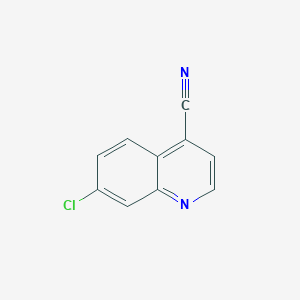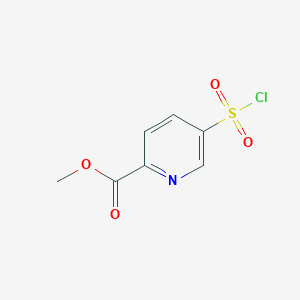![molecular formula C11H8ClN5 B1426186 4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1207827-22-2](/img/structure/B1426186.png)
4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine
Vue d'ensemble
Description
“4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine” is a chemical compound with the formula C16H14ClFN4O2 . It is a white solid .
Synthesis Analysis
The synthesis of this compound involves several steps. One process involves admixing 2-isopropyl-4-methylpyridin-3-amine (Compound B), a first base, and a reactive compound comprising phosgene or a phosgene equivalent in an organic solvent to form 3‑isocyanato-2-isopropyl-4-methylpyridine (Compound C). Then, Compound C and 2,6-dichloro-5-fluoronicotinamide (Compound D) are admixed to form 2,6-dichloro-5-fluoro-N-((2-isopropy1-4-methylpyridin-3-yl)carbamoyl)nicotinamide (Compound E). Finally, Compound E and a second base are admixed to form a product mixture comprising the desired compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with chlorine, fluorine, nitrogen, and oxygen atoms attached to a pyrimidine ring . The exact structure can be determined using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
This compound is a white solid . Its exact physical and chemical properties, such as melting point and solubility, are not well-documented.Applications De Recherche Scientifique
-
Anti-Fibrosis Activity
- Field : Medicinal Chemistry
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Method : The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
-
Pharmacological Applications
- Field : Medicinal Chemistry
- Application : Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity .
- Method : Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents .
- Results : Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities. For example, pyrimidine derivatives are known as antimicrobial, antiviral, antitumor and antifibrotic compounds .
-
Two-Dimensional Networks
- Field : Inorganic Chemistry
- Application : The study focuses on tuning the packing, interpenetration, and porosity of two-dimensional networks by metal ions and ligand side groups .
- Method : Solvothermal reactions of 3- (3-methylpyridin-4-yl)benzoic acid (Hmpba) with Zn ( II ), Cd ( II ), or Cu ( II) salts yielded crystals of coordination polymers .
- Results : The coordination networks constructed by the same metal ions and the ligand without the methyl group (3- (pyridin-4-yl)benzoic acid) have a completely inversed trend in packing/interpenetration and porosity .
-
Multi-Targeted Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : A series of new compounds, specifically halogenated ‘ ( E )-4- ( (7 H -pyrrolo [2,3- d ]pyrimidin-4-yl)amino)- N ’-benzylidenebenzohydrazides’, were synthesized as potential multi-targeted kinase inhibitors .
- Method : The compounds were synthesized in three steps with high yields .
- Results : Among these novel compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC 50 values ranging from 40 to 204 nM .
-
Process for Preparing Compounds
- Field : Organic Chemistry
- Application : A process for preparing compound A, which could be a pyrimidine derivative .
- Method : The process involves admixing 2-isopropyl-4-methylpyridin-3-amine (Compound B), or a salt thereof, a first base, and a reactive compound comprising phosgene or a phosgene equivalent in an organic solvent to form 3‑isocyanato-2-isopropyl-4-methylpyridine (Compound C); admixing Compound C and 2,6-dichloro-5-fluoronicotinamide (Compound D) to form 2,6-dichloro-5-fluoro- N - ((2-isopropy1-4-methylpyridin-3-yl)carbamoyl)nicotinamide (Compound E); and admixing Compound E and a second base to form a product mixture comprising Compound A and the second base .
- Results : The result is a product mixture comprising Compound A and the second base .
-
Chemical Properties
- Field : Chemical Engineering
- Application : The study of chemical properties of pyrimidine derivatives .
- Method : The method involves the analysis of the chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information .
- Results : The results provide detailed information about the chemical properties of the pyrimidine derivative .
Orientations Futures
The future research directions for this compound could include further investigation of its biological activity, as well as exploration of its potential uses in medicine and agriculture . Additionally, more research could be done to better understand its physical and chemical properties, as well as its safety and hazards.
Propriétés
IUPAC Name |
4-chloro-1-(3-methylpyridin-4-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c1-7-4-13-3-2-9(7)17-11-8(5-16-17)10(12)14-6-15-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIUINKGHRTHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N2C3=C(C=N2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-c]pyridin-2-ylboronic acid](/img/structure/B1426103.png)
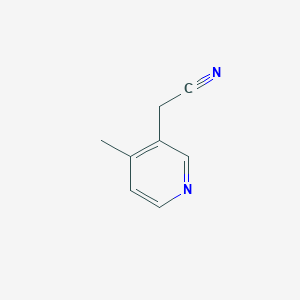
![2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B1426105.png)
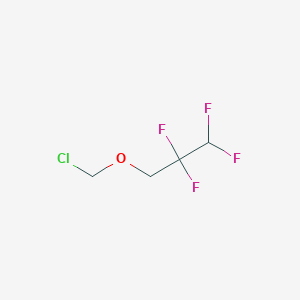


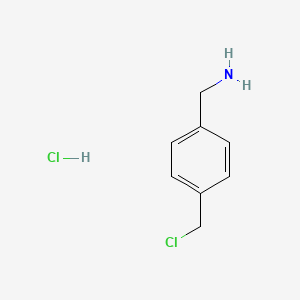
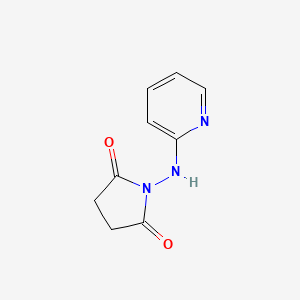

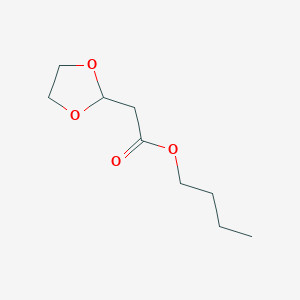
![6-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426121.png)

